6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic organic compound classified as a chromen-4-one derivative. This compound is notable for its potential applications in medicinal chemistry, particularly in anticancer research, and as a material in organic electronics. Its complex structure includes a chromenone core and a 1H-1,2,4-triazole moiety, which contribute to its biological activity and chemical properties.
The synthesis of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves several key steps:
Industrial production may optimize these synthetic routes to improve yield and purity. Techniques such as continuous flow reactors and automated synthesis are increasingly utilized, along with purification methods like chromatography and crystallization.
The molecular formula for 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one is C13H12N4O2, with a molecular weight of 256.26 g/mol. The compound's structure can be represented by the following data:
| Property | Data |
|---|---|
| CAS Number | 60723-57-1 |
| IUPAC Name | 6-(dimethylamino)-3-(1H-1,2,4-triazol-5-yl)chromen-4-one |
| InChI | InChI=1S/C13H12N4O2/c1-17(2)C8-3-4-11-9(5-8)12(18)10(6-19-11)13-14-7-15-16-13/h3-7H,1-2H3,(H,14,15,16) |
| InChI Key | KPHWTVFVVJUEJB-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=CC2=C(C=C1)OC=C(C2=O)C3=NC=NN3 |
This structure indicates significant functional groups that contribute to its reactivity and biological properties.
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one can participate in various chemical reactions:
Common reagents used in these reactions include halides, thiols, and amines for substitution reactions. The versatility of this compound in chemical reactions underlines its potential for further functionalization.
The mechanism of action for 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves several biochemical interactions:
The physical and chemical properties of 6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one include:
| Property | Value |
|---|---|
| Molecular Weight | 256.26 g/mol |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
| Stability | Stable under standard conditions |
These properties are essential for understanding its behavior in various applications.
6-(Dimethylamino)-3-(1H-1,2,4-triazol-3-yl)-4H-chromen-4-one has several notable applications:
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.:
CAS No.:
CAS No.: